molecular formula C9H11N3O3 B1304995 4-(6-Nitropyridin-3-yl)morpholine CAS No. 491855-89-1

4-(6-Nitropyridin-3-yl)morpholine

Cat. No. B1304995
M. Wt: 209.2 g/mol
InChI Key: JAJUAAWSTSRHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds, involves a three-step process starting from cyclopentanone oxime. This process includes a rearrangement reaction, condensation, and nucleophilic substitution reaction. The synthesis is crucial for the development of small molecule inhibitors with potential anticancer properties. The yield of this synthesis has been a challenge in previous literature, highlighting the need for improved methods. The confirmation of the target compound's structure was achieved through H NMR and MS spectrum analysis .

Molecular Structure Analysis

The molecular structure of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines has been studied, revealing significant electronic polarization within the pyrimidine components. The pyrimidine rings maintain an effectively planar conformation despite high levels of substitution. Intramolecular N-H...O hydrogen bonds are present within the pyrimidine components. The organic components of these compounds are linked by multiple N-H...O hydrogen bonds, forming sheet structures of varying construction. In the case of the hemihydrate form, adjacent sheets are connected by water molecules, creating a three-dimensional hydrogen-bonded framework. This study provides a direct geometric comparison between the electronic polarization in a neutral aminonitrosopyrimidine and its ring-deprotonated conjugate anion in a metal-free environment .

Chemical Reactions Analysis

The compounds synthesized from 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one serve as intermediates for further chemical reactions leading to various derivatives with potential biological activities. These derivatives include complex molecules with diverse functional groups, which exhibit potential as small molecule anticancer drugs. The chemical reactions involved in creating these derivatives are essential for the study of anticancer properties and the design of new therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their molecular structures and the presence of intramolecular and intermolecular hydrogen bonds. The electronic polarization of the pyrimidine rings affects the chemical reactivity and interactions of these molecules. The planarity of the pyrimidine rings and the hydrogen bonding patterns contribute to the stability and potential biological activity of the compounds. The hydration state, as seen in the hemihydrate form, can further influence the physical properties and the formation of a three-dimensional framework, which may be relevant for the compound's solubility and bioavailability .

Scientific Research Applications

  • Pharmaceutical Research

    • Morpholine and its derivatives, including “4-(6-Nitropyridin-3-yl)morpholine”, have been identified as candidates of significant therapeutic importance to tackle a broad range of medical ailments .
    • The methods of application or experimental procedures involve chemical manipulations on morpholine-based molecules through structure-activity relationship strategy .
    • The results or outcomes obtained indicate that feasible physico-chemical properties (polarity and solubility), low cost, and wide availability make it a suitable candidate for the synthesis of many potent drugs .
  • Radiosynthesis and Evaluation

    • A novel compound “4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine” (FIPM) was synthesized and labeled with fluorine-18 (18F), to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
    • The methods of application or experimental procedures involve the synthesis of the compound and its labeling with fluorine-18 .
    • The results or outcomes obtained indicate that this compound could be used as a PET tracer for in vivo visualization of LRRK2 in the brain .
  • Pharmacological Applications

    • Morpholine and its derivatives show a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
    • Morpholine is often selected as a starting material for the preparation of enantiomerically pure α-amino acids, β-amino alcohols, peptides, as well as building blocks for the synthesis of biologically active compounds .
  • Catalysts and Ligands

    • Morpholines have also found applications as catalysts and ligands in asymmetric addition of organo-zinc compounds to aldehydes .
  • Pharmacological Applications

    • Morpholine and its derivatives show a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
    • Morpholine is often selected as a starting material for the preparation of enantiomerically pure α-amino acids, β-amino alcohols, peptides, as well as building blocks for the synthesis of biologically active compounds .
  • Catalysts and Ligands

    • Morpholines have also found applications as catalysts and ligands in asymmetric addition of organo-zinc compounds to aldehydes .

Safety And Hazards

While specific safety and hazard information for “4-(6-Nitropyridin-3-yl)morpholine” was not found, similar compounds have been noted to be harmful if swallowed and can cause skin irritation .

properties

IUPAC Name

4-(6-nitropyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJUAAWSTSRHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387873
Record name 4-(6-nitropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Nitropyridin-3-yl)morpholine

CAS RN

491855-89-1
Record name 4-(6-nitropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Morpholin-4-yl-pyridin-2-ylamine was prepared by adapting the procedure described in J. Med. Chem., 2005, 48(7), 2388-2406. Briefly, 5-bromo-2-nitro-pyridine was reacted with morpholine and potassium carbonate in DMSO at 60-70° C. to afford 4-(6-nitro-pyridin-3-yl)-morpholine in 84% yield. Reduction with palladium on carbon under a hydrogen atmosphere provided 5-morpholin-4-yl-pyridin-2-ylamine in 70% yield. This was converted into 3-hydroxy-7-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester in 25% yield by adapting the procedure described in Example 2, where glacial acetic acid was used instead of p-toluenesulphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-2-nitropyridine (5.14 g, 25.3 mmol), tetra-n-butyl ammonium iodide (0.467 g, 1.27 mmol), morpholine (2.43 g, 27.9 mmol) and potassium carbonate (3.85 g, 27.9 mmol) were mixed in DMSO (50 mL). The reaction mixture was warmed to 80° C. for 15 hours. The reaction mixture was diluted with ethyl acetate and the solids removed by filtration. The organic filtrate was washed with water, then the solvent evaporated. The residue was then triturated with a dichloromethane/hexanes mixture to provide 4-(6-nitro-pyridin-3-yl)-morpholine as brown needles (2.90 g, 54.8%). 1H NMR δ(400 MHz, CDCl3) 8.16 (m, 1H), 7.97 (d, J=2.9 Hz, 1H), 7.15 (dd, J=3.2, 9.3 Hz, 1H), 3.45 (m, 4H), 1.72 (m, 4H).
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0.467 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Nitropyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Nitropyridin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(6-Nitropyridin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(6-Nitropyridin-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(6-Nitropyridin-3-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(6-Nitropyridin-3-yl)morpholine

Citations

For This Compound
3
Citations
R Chen, R Hassankhani, Y Long, SKC Basnet… - …, 2023 - Wiley Online Library
Cyclin‐dependent kinases (CDKs) 7 and 9 are deregulated in various types of human cancer and are thus viewed as therapeutic targets. Accordingly, small‐molecule inhibitors of both …
S Tadesse, M Yu, LB Mekonnen, F Lam… - Journal of Medicinal …, 2017 - ACS Publications
Cyclin D dependent kinases (CDK4 and CDK6) regulate entry into S phase of the cell cycle and are validated targets for anticancer drug discovery. Herein we detail the discovery of a …
Number of citations: 59 pubs.acs.org
D Bhattarai, JH Jung, S Han, H Lee, SJ Oh… - European Journal of …, 2017 - Elsevier
The Hedgehog (Hh) signaling pathway is associated with diverse aspects of cellular events, such as cell migration, proliferation, and differentiation throughout embryonic development …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.